molecular formula C12H12N4O4 B11708180 N-(3-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

N-(3-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B11708180
M. Wt: 276.25 g/mol
InChI Key: VXMNLEVZLDKAHF-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a nitro group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the nitro-substituted pyrazole with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amino-substituted pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide can be compared with other similar compounds such as:

    N-(3-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-(3-methoxyphenyl)-1-methyl-4-amino-1H-pyrazole-3-carboxamide: Similar structure but with an amino group instead of a nitro group.

    N-(3-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3-thioamide: Similar structure but with a thioamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

N-(3-methoxyphenyl)-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H12N4O4/c1-15-7-10(16(18)19)11(14-15)12(17)13-8-4-3-5-9(6-8)20-2/h3-7H,1-2H3,(H,13,17)

InChI Key

VXMNLEVZLDKAHF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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